molecular formula C7H7ClN2O3 B1480459 Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate CAS No. 1554322-12-1

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No. B1480459
CAS RN: 1554322-12-1
M. Wt: 202.59 g/mol
InChI Key: HFKKUHBIGKCALE-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1554322-12-1 . It has a molecular weight of 202.6 and is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate” is 1S/C7H7ClN2O3/c1-12-5-4 (7 (11)13-2)9-3-10-6 (5)8/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate” is a powder with a molecular weight of 202.6 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Intermediate Applications

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a chemical of interest in the synthesis of various pharmaceutical and chemical compounds. This compound serves as an intermediate in the synthesis of diverse biologically active molecules. For example, it has been used in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent antagonist of dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors (Hirokawa, Horikawa, & Kato, 2000). This demonstrates its utility in developing compounds with potential therapeutic applications.

Structural and Mechanistic Studies

The compound has also been a subject of structural and mechanistic studies, contributing to the understanding of chemical reactions and molecular configurations. For instance, a study presented the crystal and molecular structures of a related compound, elucidating its formation as a side product during the synthesis of an antitubercular agent (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023). Such studies are crucial for optimizing synthesis routes and improving the yields of desired pharmaceutical agents.

Development of Antiviral Agents

Moreover, this chemical has found applications in the development of antiviral agents. Derivatives of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate have been synthesized and evaluated for their activity against viruses. A notable example is the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant inhibition of retrovirus replication in cell culture, indicating its potential in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radioligand Imaging

Furthermore, derivatives of this compound have been explored for their potential in radioligand imaging. The synthesis of MK-1064, a radioligand targeting orexin-2 receptors, utilized a related compound as a precursor, highlighting its application in the development of diagnostic tools for neurological diseases (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKUHBIGKCALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

CAS RN

1554322-12-1
Record name methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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